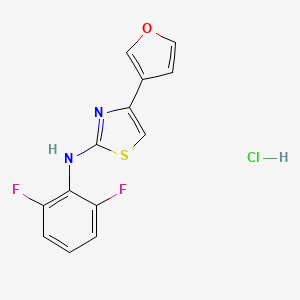

N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride

Description

N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is a synthetic organic compound characterized by a thiazole core substituted with a 2,6-difluorophenyl group at the amine position and a furan-3-yl moiety at the 4-position of the thiazole ring.

Properties

IUPAC Name |

N-(2,6-difluorophenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N2OS.ClH/c14-9-2-1-3-10(15)12(9)17-13-16-11(7-19-13)8-4-5-18-6-8;/h1-7H,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRNSZWBLOPTSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC2=NC(=CS2)C3=COC=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride, a compound with the CAS number 2034301-97-6, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H13ClN2OS, with a molecular weight of 292.78 g/mol. It features a thiazole ring, which is known for its diverse biological activities, including antifungal and antibacterial effects.

Antifungal Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antifungal properties. For instance, a series of thiazol-2(3H)-imine compounds were synthesized and tested for their antifungal activity against various strains of Candida species. Among these, certain derivatives showed promising results comparable to established antifungal agents like ketoconazole .

Table 1: Antifungal Activity of Thiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2d | Candida albicans | 1.5 μg/mL |

| 2e | Candida parapsilosis | 1.23 μg/mL |

The presence of electronegative substituents such as fluorine in the para position significantly enhances the antifungal activity of these compounds due to increased lipophilicity and better interaction with fungal enzymes .

The mechanism through which these compounds exert their antifungal effects involves inhibition of key enzymes like 14α-demethylase, crucial for ergosterol biosynthesis in fungi. Molecular docking studies indicated that the synthesized compounds fit well into the active site of the enzyme, forming stable interactions with critical amino acid residues .

In Silico Studies

In silico analysis has been employed to predict the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. The results suggest favorable drug-likeness characteristics, indicating that this compound could be a viable candidate for further development .

Case Studies

A notable case study involved the synthesis and evaluation of various thiazole derivatives for their biological activities. The study highlighted that modifications at specific positions on the aromatic rings significantly impacted their efficacy against fungal pathogens. The findings suggest that systematic structural modifications can lead to enhanced biological activity .

Comparison with Similar Compounds

Structural Analogues in Pesticide Chemistry

Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)

- Core Structure : Benzamide with a 2,6-difluorophenyl group and 4-chlorophenyl substituent.

- Key Differences : Diflubenzuron lacks the thiazole and furan moieties, instead featuring a urea linkage. It is a chitin synthesis inhibitor used as an insecticide.

Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide)

- Core Structure : Benzamide with additional pyridine and trifluoromethyl substituents.

- Key Differences: Fluazuron’s extended aromatic system and halogenated groups enhance its acaricidal activity.

Heterocyclic Derivatives from Recent Patents

EP 4 374 877 A2 Example Compound ([0296])

- Core Structure : Pyrrolo[1,2-b]pyridazine carboxamide with a 2,3-difluorophenylmethyl group and trifluoromethyl-furan substituent.

- Key Differences: Despite shared difluorophenyl and furan motifs, the patent compound’s polycyclic core and carboxamide linkage contrast sharply with the thiazol-2-amine scaffold.

Thiazol-2-amine Structural Relatives

5-(3-Chloro-2-ethoxyphenyl)thiazol-2-amine

- Core Structure : Thiazol-2-amine with a 3-chloro-2-ethoxyphenyl group.

- Key Differences : The ethoxy and chloro substituents on the phenyl ring differ from the 2,6-difluoro pattern in the target compound. Such variations influence electronic properties and lipophilicity, which could alter membrane permeability or metabolic stability .

1-(3,5-Difluorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine

- Core Structure : Methanamine with 3,5-difluorophenyl and pyrazole groups.

- Key Differences : The absence of a thiazole ring and the presence of a pyrazole highlight the importance of the thiazole core in the target compound for specific interactions, such as hydrogen bonding or π-stacking in biological systems .

Hypothetical Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Potential Use |

|---|---|---|---|

| N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine HCl | Thiazol-2-amine | 2,6-difluorophenyl, furan-3-yl | Agrochemical R&D |

| Diflubenzuron | Benzamide | 2,6-difluorophenyl, 4-chlorophenyl | Insecticide |

| EP 4 374 877 A2 [0296] | Pyrrolo-pyridazine | 2,3-difluorophenyl, trifluoromethyl-furan | Kinase inhibition |

| 5-(3-Chloro-2-ethoxyphenyl)thiazol-2-amine | Thiazol-2-amine | 3-chloro-2-ethoxyphenyl | Pharmaceutical lead |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride?

- Methodology :

- Step 1 : Condensation of 2,6-difluoroaniline with thiourea derivatives in ethanol under reflux to form the thiazole core.

- Step 2 : Coupling with furan-3-ylboronic acid via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄ catalyst, Na₂CO₃, DME/H₂O solvent, 80°C, 12–24 hours).

- Optimization : Monitor reaction progress via TLC; adjust stoichiometry of boronic acid (1.2–1.5 equiv) to improve yield. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallize from methanol .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and analytical techniques?

- Methodology :

- 1H/13C NMR : Identify key signals:

- Thiazole C2-H (~δ 7.5–8.0 ppm, singlet).

- Furan protons (δ 6.3–7.2 ppm, multiplet).

- 2,6-Difluorophenyl aromatic protons (δ 6.8–7.1 ppm, doublet of doublets).

- IR Spectroscopy : Confirm NH stretching (~3300 cm⁻¹) and C=N/C-S bonds (~1600 cm⁻¹ and ~680 cm⁻¹).

- LCMS/Elemental Analysis : Validate molecular ion peak ([M+H]⁺) and C/H/N/S/F content (±0.3% deviation) .

Q. What in vitro antibacterial assays are suitable for evaluating this compound’s activity?

- Methodology :

- Disk Diffusion : Test against Gram-positive (e.g., S. aureus MCC 2043) and Gram-negative (e.g., E. coli MTCC 443) strains. Use Mueller-Hinton agar, 24-hour incubation at 37°C, and measure inhibition zones.

- MIC Determination : Use microbroth dilution (96-well plates, 0.5–128 µg/mL range). Define MIC as the lowest concentration with no visible growth after 18–24 hours. Include positive controls (e.g., ciprofloxacin) .

Advanced Research Questions

Q. How does the electronic environment of the thiazole ring influence bioactivity?

- Methodology :

- DFT Calculations : Use B3LYP/6-31G(d) to map HOMO-LUMO gaps and Fukui indices. Compare with analogs (e.g., 4-(pyridin-2-yl)thiazol-2-amine derivatives).

- SAR Analysis : Correlate electron-withdrawing substituents (e.g., fluorine) on the phenyl ring with enhanced antibacterial potency. Note: 2,6-difluorophenyl groups improve membrane penetration via lipophilicity .

Q. What crystallographic techniques resolve protonation sites and hydrogen-bonding patterns in the hydrochloride salt form?

- Methodology :

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (methanol/water). Analyze hydrogen bonds (e.g., N–H⋯Cl⁻, C–H⋯O).

- Charge Density Analysis : Identify protonation at the thiazole N or aniline NH using multipole refinement. Example: In related salts, protonation at the aniline NH stabilizes Cl⁻ via N–H⋯Cl⁻ interactions .

Q. How can conflicting MIC data between studies be systematically addressed?

- Methodology :

- Standardized Protocols : Adopt CLSI guidelines for broth preparation (e.g., cation-adjusted Mueller-Hinton broth).

- Strain Variability : Test across clinical isolates (e.g., ESBL-producing E. coli) to assess resistance mechanisms.

- Check Solubility : Use DMSO stocks (<1% v/v) to avoid solvent interference. Confirm solubility via dynamic light scattering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.